![molecular formula C11H13ClS B3023969 [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene CAS No. 5533-19-7](/img/structure/B3023969.png)

[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene

Vue d'ensemble

Description

[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene is a compound that is likely to be of interest due to its unique structure, which includes a cyclopropyl group attached to a benzene ring via a sulfur atom. This structure suggests potential reactivity and applications in organic synthesis, as well as the possibility of interesting physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a practical synthesis of 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes has been achieved using a hybrid metal of Mg and CuCl, which could potentially be adapted for the synthesis of [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene . Additionally, the gram-scale synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene has been developed, which involves a stereoselective dichlorocarbene addition to methyl angelate, followed by an addition reaction with PhLi and a key SnCl4-mediated benzannulation . These methods could inspire the synthesis of [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene by adapting the reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of a tricarbonylchromium benzene derivative with a t-butyl and dimethylpropyl group has been elucidated, revealing how molecular strain is relieved in the molecule . This information could be useful in predicting the molecular structure of [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene and understanding the potential steric and electronic effects within the molecule.

Chemical Reactions Analysis

The reactivity of functionally substituted chloropropanes with benzene has been studied, showing the formation of various products catalyzed by AlCl3 . This suggests that the chloro and dimethylcyclopropyl groups in [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene could undergo similar reactions. Moreover, the reactions of electrophiles with dilithiated species of a methylthio benzene derivative have been explored, yielding various derivatives . These studies provide insights into the types of chemical reactions that [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene might participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as NMR, MS, IR, UV-Vis spectroscopy, and elemental analysis . Thermogravimetric analysis has also been used to study the thermal properties of a thiophene benzene derivative . These methods could be applied to [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene to determine its stability, reactivity, and other relevant properties.

Applications De Recherche Scientifique

1. Synthesis and Chemical Reactions

- [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene and its derivatives have been explored in various synthesis processes. For instance, Moriguchi et al. (2020) developed a gram-scale synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene, a compound with potential applications in organic chemistry, through a series of reactions including stereoselective dichlorocarbene addition and SnCl4-mediated benzannulation (Moriguchi, K., Kono, T., Seko, S., & Tanabe, Y., 2020).

2. Reactions with Alkenes

- The reactions of similar compounds with alkenes have been a subject of research. Shavrin et al. (1991) investigated the generation and reactions of (2-Chlorovinyl)chlorocarbenes with alkenes, showing the potential of these compounds in producing cyclopropane derivatives, which are significant in synthetic organic chemistry (Shavrin, K. N., Okonnishnikova, G. P., & Nefedov, O. M., 1991).

3. Catalytic Applications

- Compounds structurally related to [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene have been used as catalysts in organic synthesis. For example, Karimi-Jaberi et al. (2012) described the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for synthesizing certain derivatives, demonstrating the broader applicability of such compounds in facilitating chemical reactions (Karimi-Jaberi, Z., Pooladian, B., Moradi, M., & Ghasemi, E., 2012).

4. Potential in Material Science

- The derivatives of [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene have shown promise in the field of material science. Kim and Lee (2001) reported on hydroxy-substituted polyenaminonitrile, derived from similar compounds, as a precursor for rigid-rod polybenzoxazole, a high-performance polymer with potential applications in advanced materials (Kim, J. H., & Lee, J. G., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for “[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene” are not specified in the search results . This could be due to the wide range of potential applications for this compound in various chemical processes or syntheses. Future research and development will likely continue to explore new uses and methods of synthesis for this compound.

Propriétés

IUPAC Name |

(1-chloro-2,2-dimethylcyclopropyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClS/c1-10(2)8-11(10,12)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMKGOPHSALJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(SC2=CC=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

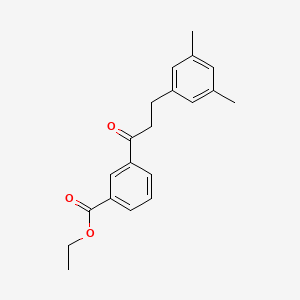

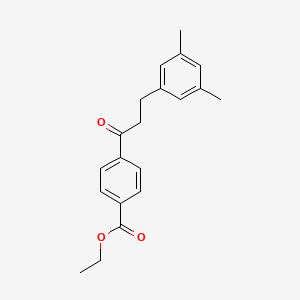

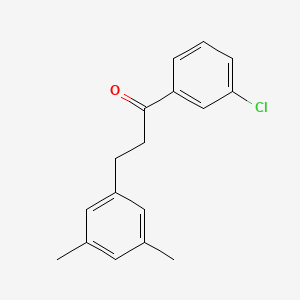

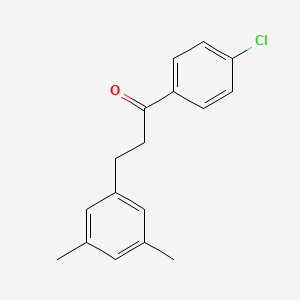

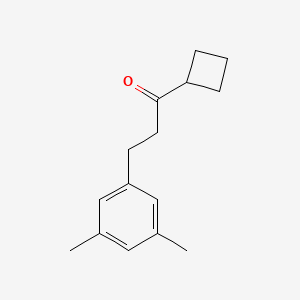

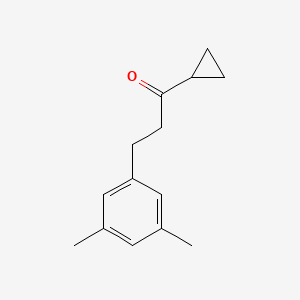

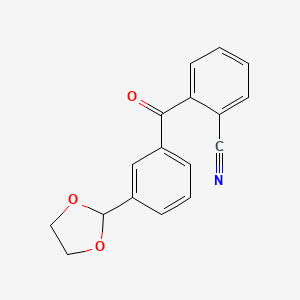

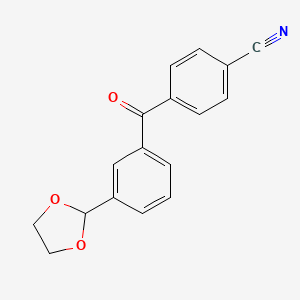

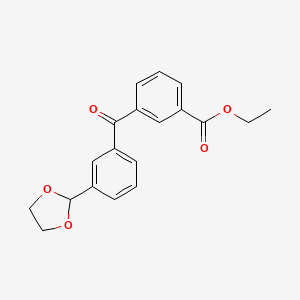

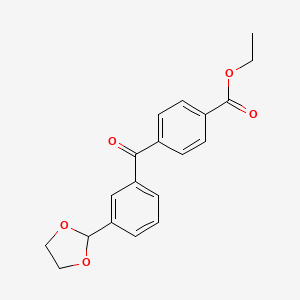

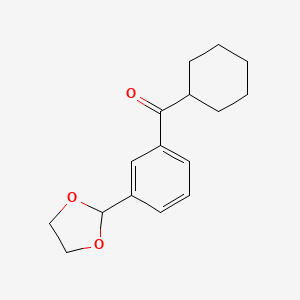

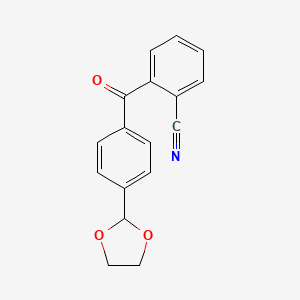

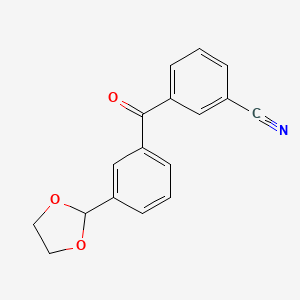

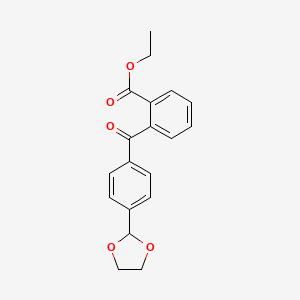

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.